molecular formula C11H9NO2 B068428 Methyl isoquinoline-6-carboxylate CAS No. 173089-82-2

Methyl isoquinoline-6-carboxylate

Cat. No. B068428
M. Wt: 187.19 g/mol
InChI Key: UVPWZEOLHRROQK-UHFFFAOYSA-N
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Description

“Methyl isoquinoline-6-carboxylate” is a chemical compound with the CAS Number: 173089-82-2 . Its IUPAC name is methyl 6-isoquinolinecarboxylate . The compound has a molecular weight of 187.2 .


Synthesis Analysis

The synthesis of quinoline derivatives, which include “Methyl isoquinoline-6-carboxylate”, has been a subject of research . Various methods have been used including microwave synthesis, use of clay or other catalysts that can be recycled and reused, one-pot reactions, solvent-free reaction conditions, use of ionic liquids, ultrasound promoted synthesis, and photocatalytic synthesis (UV radiation) .


Molecular Structure Analysis

The molecular structure of “Methyl isoquinoline-6-carboxylate” has been predicted using conformational analysis at the DFT/B3LYP level with the cc-pVTZ basis set .


Chemical Reactions Analysis

Quinoline, a key component of “Methyl isoquinoline-6-carboxylate”, is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . It has been used in various chemical reactions, including petroleum, coal processing, wood preservation, and shale oil .


Physical And Chemical Properties Analysis

“Methyl isoquinoline-6-carboxylate” has a density of 1.210±0.06 g/cm3 (20 °C 760 Torr), a melting point of 95 °C, a boiling point of 329.7±15.0 °C at 760 mmHg, and a refractive index of 1.615 . It also has a flash point of 153.2±20.4 °C .

Scientific Research Applications

Field: Synthetic Organic Chemistry

Quinolines are important compounds due to their variety of applications in medicinal, synthetic organic chemistry, and industrial chemistry . They are used in the synthesis of various organic compounds .

Field: Medicinal Chemistry

Quinoline nucleus is endowed with a variety of therapeutic activities, and new quinolone derivatives are known to be biologically active compounds possessing several pharmacological activities . Many new therapeutic agents have been developed using the quinoline nucleus .

Field: Industrial Chemistry

In the field of industrial chemistry, quinolines have significant applications. They are used in the synthesis of dyes, pharmaceuticals, and other industrial chemicals .

Field: Agrochemicals

Many quinoline derivatives are found to have applications as agrochemicals . They can be used in the development of pesticides, herbicides, and other agricultural chemicals .

Field: Bio-organic and Bio-organometallic Processes

Quinoline derivatives are also used in the study of bio-organic and bio-organometallic processes . These studies can help in understanding the interaction of organic and organometallic compounds with biological systems .

Field: Dyes and Food Colorants

Quinoline derivatives are used in the manufacturing of dyes, food colorants, and other organic compounds . They can provide a wide range of colors and are often used in textile, paper, and food industries .

Field: Photocatalytic Synthesis

Quinoline derivatives can be synthesized using photocatalytic methods . This involves the use of nanostructured TiO2 photocatalysts under solvent-free conditions and microwave irradiation . This method is considered efficient and environmentally friendly .

Field: Laboratory Chemicals

“Methyl isoquinoline-6-carboxylate” can be used as a laboratory chemical . It can be used in various chemical reactions and synthesis processes .

Field: Chemical Synthesis

“Methyl isoquinoline-6-carboxylate” can be used in the field of chemical synthesis . Scientists with experience in areas such as Life Science, Material Science, Chemical Synthesis, Chromatography, and Analytical fields may find it useful .

Safety And Hazards

“Methyl isoquinoline-6-carboxylate” has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

Quinoline and isoquinoline alkaloids, which include “Methyl isoquinoline-6-carboxylate”, have shown potent biological activities demonstrated by in vitro and in vivo assays, as well as agrochemical agents . This suggests potential future directions in the development of new drugs and agrochemicals .

properties

IUPAC Name

methyl isoquinoline-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-14-11(13)9-2-3-10-7-12-5-4-8(10)6-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVPWZEOLHRROQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301264490
Record name 6-Isoquinolinecarboxylic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301264490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl isoquinoline-6-carboxylate

CAS RN

173089-82-2
Record name 6-Isoquinolinecarboxylic acid, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=173089-82-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Isoquinolinecarboxylic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301264490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl isoquinoline-6-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a solution of 6-bromoisoquinoline (10 g, 48 mmol), purchased from Gateway Chemical Technology, Inc., in 200 mL of 1:1 DMF:MeOH was added sodium acetate (5.0 g, 61 mmol), triphenylphosphine (3.8 g, 14 mmol), and palladium(II) acetate (2.8 g, 12 mmol). The vessel was charged with 300 kPa of carbon monoxide. The vessel was then purged. This charging purging sequence was repeated three times, then the vessel was charged with 300 kPa of CO and heated to 100° C. After 15 hours, the reaction was judged to be complete by LC/MS. The reaction was filtered through Celite (eluting with EtAOc) and the resulting mixture was concentrated under reduced pressure. The residue was taken up in 250 mL of EtOAc and washed three times with water and once with brine. The mixture was then dried over MgSO4, filtered, and concentrated under reduced pressure. Flash chromatography on silica gel (10% to 35% EtOAc/hexanes) afforded methyl isoquinoline-6-carboxylate as a white powder (7.0 g, 78% yield): LCMS (API ES) m/z 188 [M+1+].
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
3.8 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
2.8 g
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

290 mg of isoquinoline-6-carbaldehyde are dissolved in 40 ml of MeON, and firstly 450 mg of NaCN, then 210 μl of glacial acetic acid, and finally 3.5 g of MnO2 are added. The mixture is stirred at RT for 3 days, and the precipitate is filtered off and the filtrate is poured into a solution of 15 g of FeSO4 in 150 ml of water. Subsequently, the pH of the mixture is adjusted to 9 with Na2CO3 solution, the precipitate is filtered off, and the filtrate is extracted 3× with 150 ml of EA. Drying takes place over Na2SO4, and the solvent is removed in vacuo. 190 mg are obtained of a colorless oil, which in reacted without any further purification.
Quantity
290 mg
Type
reactant
Reaction Step One
Name
Quantity
450 mg
Type
solvent
Reaction Step One
Quantity
210 μL
Type
reactant
Reaction Step Two
Name
Quantity
3.5 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
PJ Hawrysh, J Gao, S Tan, A Oh, J Nodwell… - Autophagy, 2023 - Taylor & Francis
… We identified methyl-isoquinoline-6-carboxylate as one candidate molecule, which … Addition of methyl-isoquinoline-6-carboxylate to the fly food restored motor function to paraquat-…
Number of citations: 2 www.tandfonline.com
DS Mortensen, SG Hegde, SM Perrin-Ninkovic… - Medicinal Chemistry …, 2023 - Springer
We report here the discovery and structure-guided optimization of a novel series of AKT kinase inhibitors. Based on docking studies for the predicted active bound-conformation of 2, a …
Number of citations: 0 link.springer.com
J Shao, K Zhu, D Du, Y Zhang, H Tao, Z Chen… - European Journal of …, 2019 - Elsevier
… Synthesis of methyl isoquinoline-6-carboxylate (55). To a solution of 54 (2.76 g, 1.0 mmol) in ethanol (10 mL), aq. 5 N KOH (2.0 mmol) was added. …
Number of citations: 18 www.sciencedirect.com
J Gao - 2023 - search.proquest.com
Disruption of mitophagy in neurons is linked to Parkinson disease (PD), which is a multifactorial neurodegenerative disorder that currently has no cure. The neuroprotective effect of …
Number of citations: 2 search.proquest.com
X Liu, C Wang, S Li, L Qu, F Yin, D Lu… - Journal of Medicinal …, 2021 - ACS Publications
As a vital kinase in the glycolysis system, PKM2 is extensively expressed in colorectal cancer (CRC) to support the energy and biosynthetic needs. In this study, we designed a series of …
Number of citations: 10 pubs.acs.org
J Shao, K Zhu, D Du, Y Zhang, H Tao, Z Chen… - 2018 - autophagy-compound-library.com
Protein arginine methyltransferases 5 (PRMT5) represents an attractive drug target in epigenetic field for the treatment of leukemia and lymphoma. Here, a series of N-(3-(3, 4-…
Number of citations: 0 autophagy-compound-library.com
SE Pearson, SM Fillery, K Goldberg, JE Demeritt… - …, 2018 - thieme-connect.com
… Methyl isoquinoline-6-carboxylate (140 mg, 0.75 mmol) and MeNH 2 (33% in absolute EtOH, 0.931 mL, 7.48 mmol) were suspended in MeCN (1 mL) and sealed into a microwave tube. …
Number of citations: 6 www.thieme-connect.com

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